molecular formula C9H11N3O B3283049 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol CAS No. 760933-36-6

2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol

Cat. No.: B3283049
CAS No.: 760933-36-6
M. Wt: 177.2 g/mol
InChI Key: ZLKMHBJACFTDJS-UHFFFAOYSA-N
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Description

2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol is a compound that features a benzimidazole ring fused with an amino alcohol group Benzimidazole derivatives are known for their broad range of biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives, followed by subsequent reactions to introduce the amino alcohol group. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Phenylbenzimidazole: A derivative with enhanced antimicrobial properties.

    5,6-Dimethylbenzimidazole: Known for its role as a precursor in the synthesis of vitamin B12.

Uniqueness: 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol is unique due to the presence of the amino alcohol group, which can enhance its solubility and reactivity compared to other benzimidazole derivatives

Properties

IUPAC Name

2-amino-2-(1H-benzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h1-4,6,13H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKMHBJACFTDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HCl (Maekawa; Ohtani, Agric. Biol. Chem., 40, 1976, 791) and 0.88 g of methyl 7-carboxy-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate are dissolved in 30 ml of DMF and treated with 0.49 g of 1-hydroxybenzotriazole and 0.58 g of N′-(3-dimethylaminopropyl)-N-ethylcarbodiimide.hydrochloride and 1.55 g of diisopropylethylamine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 7-carboxy-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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